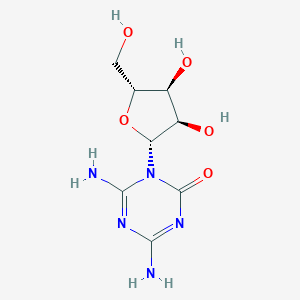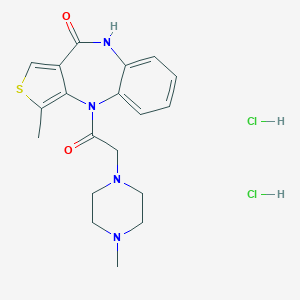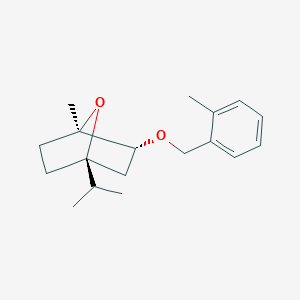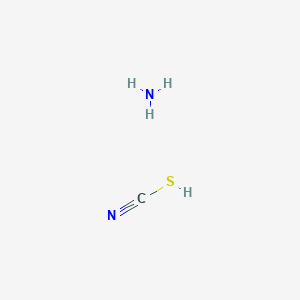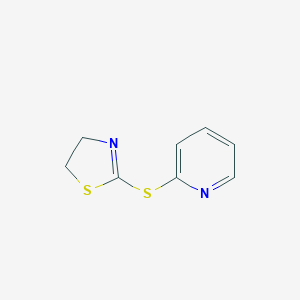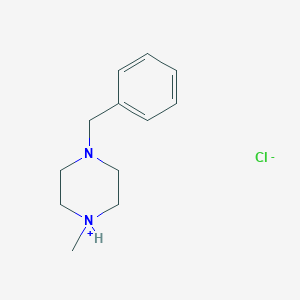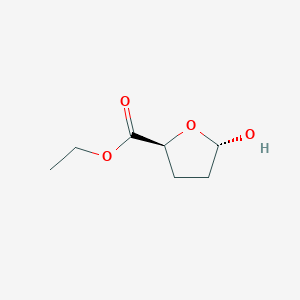
Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate, also known as Ethyl HOC, is a chiral building block that has been widely used in the synthesis of various natural and non-natural products. This compound contains a unique oxolane ring structure, which makes it a valuable tool in organic chemistry research.
Wirkmechanismus
Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC acts as a chiral auxiliary in organic synthesis, which means that it can control the stereochemistry of the products formed. The oxolane ring structure of Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC can participate in various reactions, such as epoxidation, aldol reaction, and reduction, leading to the formation of chiral compounds with high enantioselectivity.
Biochemische Und Physiologische Effekte
Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC does not have any significant biochemical or physiological effects, as it is mainly used as a synthetic tool in organic chemistry research. However, it is important to note that Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC should be handled with care, as it is a hazardous chemical that can cause skin irritation and respiratory problems.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC in lab experiments is its ability to control the stereochemistry of the products formed. This is particularly useful in the synthesis of chiral compounds, which have important applications in pharmaceuticals, agrochemicals, and materials science. However, the use of Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC also has some limitations, such as its high cost and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for the use of Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC in organic chemistry research. One possible direction is the development of new synthetic methods that use Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC as a chiral auxiliary, leading to the synthesis of novel chiral compounds with important applications. Another direction is the application of Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC in the synthesis of complex natural products, which can provide valuable insights into their biological activities and potential therapeutic uses. Finally, the use of Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC in the development of new materials with unique properties, such as optoelectronic materials and polymers, is also an exciting area of research.
Synthesemethoden
Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC can be synthesized through several methods, including the Sharpless asymmetric epoxidation of allylic alcohols, the Evans aldol reaction, and the Corey-Bakshi-Shibata (CBS) reduction of a ketone. Among these methods, the Sharpless asymmetric epoxidation is the most commonly used one due to its high yield and enantioselectivity.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC has been extensively used in the synthesis of various natural products, such as (-)-Strychnine, (+)-Cephalosporolide E, and (+)-Aspidospermidine. It has also been used in the synthesis of several non-natural products, including chiral ligands, pharmaceutical intermediates, and agrochemicals.
Eigenschaften
CAS-Nummer |
147058-43-3 |
|---|---|
Produktname |
Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate |
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
MTEONBBZTCJWHA-WDSKDSINSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CC[C@H](O1)O |
SMILES |
CCOC(=O)C1CCC(O1)O |
Kanonische SMILES |
CCOC(=O)C1CCC(O1)O |
Synonyme |
2-Furancarboxylicacid,tetrahydro-5-hydroxy-,ethylester,(2S-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



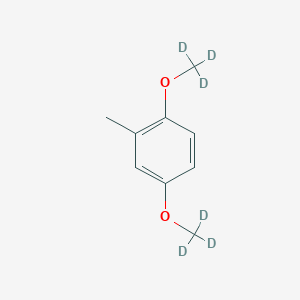
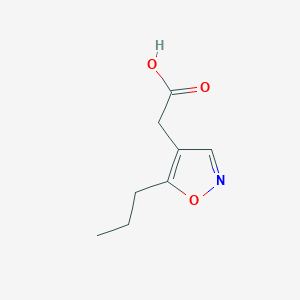
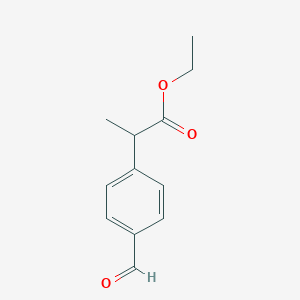
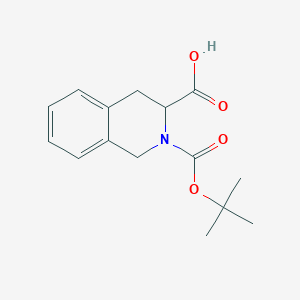
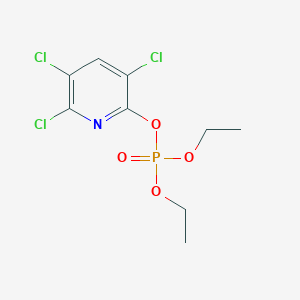
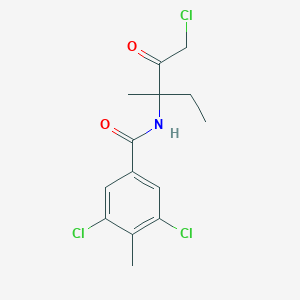
![3-Ethoxy-2-methyl-5H-benzo[7]annulene](/img/structure/B129028.png)
